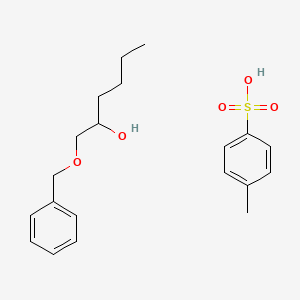![molecular formula C30H27N B14206232 2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole CAS No. 824421-62-7](/img/structure/B14206232.png)
2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole is a complex organic compound characterized by its unique structural features. This compound belongs to the pyrrole family, which is known for its aromatic heterocyclic structure. The presence of benzyl, methyl, and naphthyl groups in its structure makes it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-1-ylmethyl bromide with 2,3-dibenzyl-5-methylpyrrole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyrrole rings.
Wissenschaftliche Forschungsanwendungen
2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s interactions with biological molecules make it a valuable tool in studying biochemical pathways and enzyme functions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies focusing on its effects on various biological targets.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole stands out due to its unique combination of substituents. Similar compounds include:
2,3-Dibenzyl-5-methylpyrrole: Lacks the naphthyl group, resulting in different chemical and biological properties.
1-(Naphthalen-1-ylmethyl)pyrrole: Does not have the dibenzyl and methyl groups, leading to variations in reactivity and applications.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a different core structure but similar naphthyl substituents, used in various chemical and biological studies
The presence of both benzyl and naphthyl groups in this compound contributes to its distinct properties and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
824421-62-7 |
|---|---|
Molekularformel |
C30H27N |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
2,3-dibenzyl-5-methyl-1-(naphthalen-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C30H27N/c1-23-19-28(20-24-11-4-2-5-12-24)30(21-25-13-6-3-7-14-25)31(23)22-27-17-10-16-26-15-8-9-18-29(26)27/h2-19H,20-22H2,1H3 |
InChI-Schlüssel |
WHEUBDZMGDBTBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1CC2=CC=CC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]](/img/structure/B14206153.png)
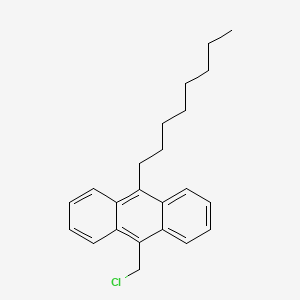
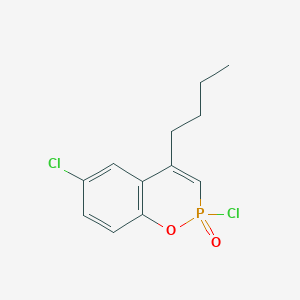
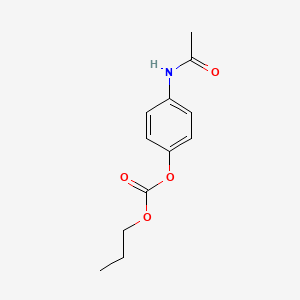
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)



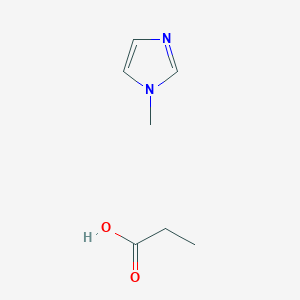
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
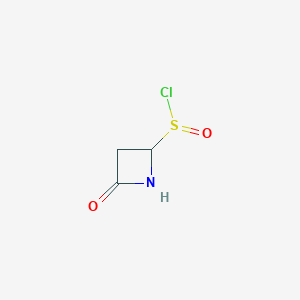
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
